(2E)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2,3-diphenylprop-2-enamide
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Overview
Description
(E)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE typically involves a multi-step process. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups. The final step involves the formation of the propenamide moiety through a condensation reaction. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (E)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(E)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE: shares similarities with other pyrazole-based compounds and propenamides.
Benzylpyrazole derivatives: These compounds have similar structural features and may exhibit comparable biological activities.
Propenamide analogs: These compounds share the propenamide moiety and may have similar chemical reactivity.
Uniqueness
The uniqueness of (E)-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIPHENYL-2-PROPENAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H23N3O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-2,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C22H23N3O/c1-3-25-17(2)20(16-24-25)15-23-22(26)21(19-12-8-5-9-13-19)14-18-10-6-4-7-11-18/h4-14,16H,3,15H2,1-2H3,(H,23,26)/b21-14+ |
InChI Key |
IATHEEZYNIVWMG-KGENOOAVSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)CNC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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